Carvotroline Hydrochloride
Overview
Description
Carvotroline hydrochloride is a novel γ-carboline derivative with a preclinical profile suggestive of antipsychotic activity. It has a high affinity for the dopamine D2 receptor and cortical 5-HT2 receptor, which is ten times greater than serotonin . This compound has shown potential in modulating hypothalamic-pituitary-adrenocortical activity, making it a promising candidate for further research in the field of neuropsychopharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carvotroline hydrochloride involves multiple steps, starting with the formation of the γ-carboline core structure. This is typically achieved through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Carvotroline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced derivatives .
Scientific Research Applications
Carvotroline hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of γ-carboline derivatives.
Biology: It is used to investigate the effects of γ-carboline derivatives on biological systems, particularly in the context of neuropharmacology.
Medicine: It has potential therapeutic applications in the treatment of psychiatric disorders due to its affinity for dopamine and serotonin receptors.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
Carvotroline hydrochloride exerts its effects by binding to dopamine D2 receptors and cortical 5-HT2 receptors. This binding modulates the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. The compound has been shown to decrease plasma corticosterone levels and moderate the stress-induced rise in corticosterone levels, indicating its potential role in regulating the hypothalamic-pituitary-adrenocortical axis .
Comparison with Similar Compounds
Carvotroline hydrochloride is unique among γ-carboline derivatives due to its high affinity for dopamine and serotonin receptors. Similar compounds include other γ-carboline derivatives and serotonin receptor antagonists. this compound stands out due to its specific receptor binding profile and potential therapeutic applications .
List of Similar Compounds
- Tandospirone
- Enciprazine
- Gepirone
- Buspirone
Properties
IUPAC Name |
8-fluoro-2-(2-pyridin-4-ylethyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3.ClH/c19-14-1-2-17-15(11-14)16-12-22(10-6-18(16)21-17)9-5-13-3-7-20-8-4-13;/h1-4,7-8,11,21H,5-6,9-10,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAQJBUCOCJWET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCC4=CC=NC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159926 | |
Record name | Carvotroline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136777-43-0 | |
Record name | Carvotroline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136777-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carvotroline hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136777430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carvotroline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARVOTROLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGU53DND3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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